Prim-O-Glucosylcimifugin

Beschreibung

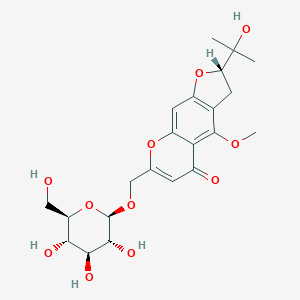

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UVTAEQIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554764 | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-45-4 | |

| Record name | prim-O-Glucosylcimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prim-O-Glucosylcimifugin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin (POG) is a chromone glycoside that stands out as a significant bioactive compound, primarily due to its diverse pharmacological activities. It is recognized for its anti-inflammatory, analgesic, antioxidant, and anti-proliferative properties.[1][2] As one of the major active constituents in several traditional medicinal plants, POG is a focal point of phytochemical and pharmacological research.[3] This technical guide provides an in-depth overview of its primary natural sources, detailed protocols for its isolation and purification, and a summary of its known biological signaling pathways.

Natural Sources of Prim-O-Glucosylcimifugin

The principal natural source of Prim-O-Glucosylcimifugin is the desiccated root of Saposhnikovia divaricata (Turcz.) Schischk, a perennial herb from the Umbelliferae family.[1][4] This plant, commonly known as Fang Feng in traditional Chinese medicine, is widely distributed in Northeast Asia.[1] Other reported, though less common, sources include plants from the genera Cimicifuga, Angelica, Diplolophium, Eranthis, and Ledebouriella.[2][5]

The concentration of Prim-O-Glucosylcimifugin within S. divaricata can vary significantly based on the specific part of the root, the geographical origin of the plant, and cultivation conditions.[4][6] Studies have shown that while the phloem (outer part) of the root is richer in the aglycone form, cimifugin, the xylem (inner part) contains a higher abundance of Prim-O-Glucosylcimifugin.[4]

Data Presentation: Quantitative Content

The following table summarizes the quantitative content of Prim-O-Glucosylcimifugin found in the roots of Saposhnikovia divaricata from various sources.

| Plant Source/Geographical Location | Part of Plant | Analytical Method | Quantitative Content (mg/g of dry weight) | Reference |

| S. divaricata (Buryatia, Trans-Baikal, Mongolia) | Root | HPLC-UV | 0.13 – 5.22 | [6] |

| S. divaricata (Mongolia) | Root and Rhizome | HPLC | 3.98 – 20.79 | [7] |

| S. divaricata (Cultivated in Vietnam) | Taproot | HPLC-UV | Total chromones (POG and 5-O-methylvisamminoside) reached 10.0 (1.0%) | [8] |

Isolation and Purification Protocols

The isolation of Prim-O-Glucosylcimifugin from its natural matrix involves a multi-step process of extraction and chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated as a highly effective method for obtaining the compound at high purity.[9]

Experimental Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction from the dried roots of S. divaricata.

-

Material Preparation: Air-dried and powdered roots of Saposhnikovia divaricata are used as the starting material. For optimal extraction of chromones, the raw material should be ground to pass through a 0.5 mm sieve.[10]

-

Solvent Extraction:

-

The powdered root material is subjected to extraction with 50% ethyl alcohol.[6][10] An optimal raw material-to-extractant ratio is 1:10.[6]

-

Ultrasonic extraction is performed twice, for 40 minutes each time, to maximize the yield of chromones.[6] Alternatively, extraction can be performed using a Soxhlet apparatus, which may double the yield compared to other methods.[10]

-

-

Solvent Removal: The resulting hydroalcoholic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and then partitioned sequentially with ethyl acetate. The ethyl acetate-soluble fraction, which is enriched with chromones, is collected and dried.[9] This fraction serves as the crude sample for further purification.

Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol details the purification of Prim-O-Glucosylcimifugin from the crude sample obtained in the previous step.

-

HSCCC System Preparation:

-

A two-phase solvent system is prepared. A commonly used system is a mixture of chloroform-methanol-water at a volume ratio of (10:8:4, v/v).[9]

-

The solvent mixture is thoroughly shaken and allowed to equilibrate in a separation funnel at room temperature until two distinct phases are formed. The upper and lower phases are separated and degassed before use.

-

-

Chromatographic Run:

-

The HSCCC column is first filled entirely with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the mobile phase (the lower phase) is pumped into the column in the head-to-tail elution mode at a defined flow rate.

-

After hydrodynamic equilibrium is established, the crude sample (e.g., 100 mg), dissolved in a small volume of the biphasic solvent system, is injected into the column.[9]

-

-

Fraction Collection: The effluent from the column outlet is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

-

Purity Analysis and Identification: The purity of the isolated compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).[9] The chemical structure is confirmed using spectroscopic methods such as Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[9]

Data Presentation: Isolation Yield and Purity

The following table summarizes the results from a representative HSCCC isolation experiment.

| Starting Material | Isolation Method | Yield | Purity | Reference |

| 100 mg of crude ethyl acetate extract from Radix saposhnikoviae | HSCCC | 21.7 mg | > 99.0% | [9] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of Prim-O-Glucosylcimifugin from Saposhnikovia divaricata.

Diagram 2: Signaling Pathway Inhibition

Prim-O-Glucosylcimifugin exerts anti-inflammatory effects by modulating specific cellular signaling pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which in turn suppresses the expression of pro-inflammatory mediators like iNOS and COX-2.[3][11]

References

- 1. Saposhnikovia divaricata—An Ethnopharmacological, Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 80681-45-4 | Prim-O-glucosylcimifugin [phytopurify.com]

- 6. QUANTITATIVE CONTENT OF THE MAIN ACTIVE SUBSTANCES IN THE ROOTS OF THE NATURAL AND IN-TRODUCED PLANT SAPOSHNIKOVIA DIVARICATE (TURCZ.) SCHISCHK. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ijasr.org [ijasr.org]

- 9. researchgate.net [researchgate.net]

- 10. A new method of tincture preparation in the base of saposhnikovia divaricata roots – the source of chromones, its standatization and determination of antiradical activity - Rabdanova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 11. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

Spectroscopic Profile of Prim-O-Glucosylcimifugin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Prim-O-Glucosylcimifugin, a chromone glycoside of significant interest in medicinal chemistry. This document compiles essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram to support research and development activities.

Chemical Structure and Properties

Prim-O-Glucosylcimifugin is a natural product predominantly found in the roots of Saposhnikovia divaricata.[1][2][3][4] Its chemical structure consists of a cimifugin aglycone linked to a β-D-glucopyranosyl moiety.

Molecular Formula: C₂₂H₂₈O₁₁

Molecular Weight: 468.45 g/mol

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of Prim-O-Glucosylcimifugin. Electrospray ionization (ESI) is a commonly employed technique.

MS Data Summary

| Ionization Mode | Precursor Ion (m/z) | Formula | Adduct | Major Fragment Ion (m/z) | Corresponding Loss |

| Positive ESI | 469.1711 | [C₂₂H₂₉O₁₁]⁺ | [M+H]⁺ | 307.0917 | Loss of glucose (162 Da) |

| Negative ESI | 513.1600 | [C₂₂H₂₇O₁₁HCOO]⁻ | [M+HCOO]⁻ | 467.1553 | Loss of HCOOH |

Fragmentation Pathway

The principal fragmentation pathway of Prim-O-Glucosylcimifugin in positive ion mode involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (C₆H₁₀O₅, 162 Da). This produces the stable aglycone fragment, cimifugin, at m/z 307.

Caption: Fragmentation of Prim-O-Glucosylcimifugin in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR Data (Expected Ranges)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 (Chromone) | 6.0 - 6.5 | s | |

| H-8 (Chromone) | 6.5 - 7.0 | s | |

| H-2' (Furan) | 4.8 - 5.2 | m | |

| H-3' (Furan) | 3.0 - 3.5 | m | |

| H-7 Methylene | 4.5 - 5.0 | m | Protons of the CH₂ group connecting the glucose |

| Anomeric H-1'' (Glucose) | 4.5 - 5.0 | d | |

| Other Glucose Protons | 3.2 - 4.0 | m | |

| 4-OCH₃ | ~3.9 | s | |

| Isopropyl Protons | 1.2 - 1.5 | s | Two methyl groups |

¹³C NMR Data (Expected Ranges)[5][6]

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (Chromone) | 160 - 165 |

| C-3 (Chromone) | 110 - 115 |

| C-4 (Chromone) | 175 - 180 |

| C-4a (Chromone) | 105 - 110 |

| C-5 (Chromone) | 95 - 100 |

| C-6 (Chromone) | 155 - 160 |

| C-7 (Chromone) | 160 - 165 |

| C-8 (Chromone) | 90 - 95 |

| C-8a (Chromone) | 150 - 155 |

| C-2' (Furan) | 85 - 90 |

| C-3' (Furan) | 30 - 35 |

| C-7 Methylene | 65 - 70 |

| Anomeric C-1'' (Glucose) | 100 - 105 |

| Other Glucose Carbons | 60 - 80 |

| 4-OCH₃ | 55 - 60 |

| Isopropyl Carbons | 25 - 30 |

| C(OH) of Isopropyl | 70 - 75 |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following sections outline typical protocols for the analysis of Prim-O-Glucosylcimifugin.

Sample Preparation for NMR Spectroscopy

-

Isolation: Prim-O-Glucosylcimifugin is typically isolated from the dried roots of Saposhnikovia divaricata by extraction with a polar solvent such as 70% ethanol.[1]

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel or high-speed counter-current chromatography, to yield the pure compound.[7]

-

Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., methanol-d₄ or chloroform-d). Tetramethylsilane (TMS) is often used as an internal standard.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC).

-

Temperature: Spectra are typically recorded at room temperature.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

LC-MS/MS Analysis Protocol

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol is employed.[8]

-

Flow Rate: A typical flow rate is around 0.8 mL/min.[8]

-

Injection Volume: 5-10 µL of the sample solution is injected.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is used for MS/MS analysis.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting the transition from the precursor ion to the major fragment ion (e.g., m/z 469 → 307 in positive mode).

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Prim-O-Glucosylcimifugin.

Caption: General workflow for spectroscopic analysis.

References

- 1. Two New Chromone Glycosides from the Roots of Saposhnikovia divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New chromones from the roots of Saposhnikovia divaricata (Turcz.) Schischk with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fingerprinting analysis of Saposhnikovia divaricata using 1H nuclear magnetic resonance spectroscopy and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Prim-O-Glucosylcimifugin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin, a naturally occurring chromone glucoside found predominantly in the roots of Saposhnikovia divaricata, has garnered significant attention for its diverse pharmacological activities. As a key bioactive constituent, understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of Prim-O-Glucosylcimifugin, detailing the enzymatic steps, intermediate compounds, and relevant genetic information. The guide also includes available quantitative data and outlines the experimental methodologies used to elucidate this complex pathway.

The Biosynthetic Pathway of Prim-O-Glucosylcimifugin

The biosynthesis of Prim-O-Glucosylcimifugin is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and culminates in a final glucosylation event. The pathway can be broadly divided into two main stages: the formation of the aglycone, cimifugin, and its subsequent conversion to Prim-O-Glucosylcimifugin. Recent research has successfully elucidated the complete pathway in Saposhnikovia divaricata[1][2].

The pathway commences with precursors from the phenylpropanoid pathway, leading to the formation of the chromone core, which undergoes a series of modifications including hydroxylation and methylation to yield cimifugin. The final step involves the attachment of a glucose moiety to cimifugin, catalyzed by a specific UDP-glucosyltransferase.

Quantitative Data

Currently, detailed kinetic data for all the enzymes in the Prim-O-Glucosylcimifugin biosynthetic pathway are not extensively available in the public domain. The following tables summarize the known information and provide a template for future research findings.

Table 1: Enzymes Involved in Prim-O-Glucosylcimifugin Biosynthesis

| Enzyme | Gene Name (in S. divaricata) | Substrate(s) | Product |

| Pentaketide Chromone Synthase | SdPCS | Malonyl-CoA | Noreugenin |

| Prenyltransferase | SdPT | Noreugenin, Dimethylallyl Pyrophosphate | Peucenin |

| Peucenin Cyclase | SdPC | Peucenin | Norcimifugin |

| Cytochrome P450 Hydroxylase | SdCYP450 | Norcimifugin | Cimifugin |

| UDP-glucosyltransferase | SdUGT | Cimifugin, UDP-Glucose | Prim-O-Glucosylcimifugin, UDP |

Table 2: Kinetic Parameters of Biosynthetic Enzymes (Data Not Currently Available)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |

| SdPCS | Malonyl-CoA | N/A | N/A | N/A |

| SdPT | Noreugenin | N/A | N/A | N/A |

| SdPC | Peucenin | N/A | N/A | N/A |

| SdCYP450 | Norcimifugin | N/A | N/A | N/A |

| SdUGT | Cimifugin | N/A | N/A | N/A |

| SdUGT | UDP-Glucose | N/A | N/A | N/A |

Experimental Protocols

The elucidation of the Prim-O-Glucosylcimifugin biosynthetic pathway involved a combination of transcriptomic analysis, gene cloning, heterologous expression of enzymes, and in vitro enzymatic assays. Below are generalized protocols for the key experimental procedures.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the recombinant enzymes (SdPCS, SdPT, SdPC, SdCYP450, and SdUGT) for in vitro functional characterization.

Methodology:

-

Gene Cloning: The open reading frames of the candidate genes are amplified from S. divaricata cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli or pESC series for yeast).

-

Heterologous Expression: The expression vectors are transformed into a suitable host organism. Escherichia coli (e.g., BL21(DE3) strain) is commonly used for the expression of soluble enzymes, while Saccharomyces cerevisiae is often preferred for membrane-bound enzymes like CYP450s.

-

Protein Purification: The expressed proteins, typically with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

a) Pentaketide Chromone Synthase (SdPCS) Assay

Objective: To confirm the function of SdPCS in converting malonyl-CoA to noreugenin.

Protocol:

-

Prepare a reaction mixture containing the purified SdPCS enzyme, malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify noreugenin.

b) UDP-Glucosyltransferase (SdUGT) Assay

Objective: To determine the activity of SdUGT in catalyzing the glucosylation of cimifugin.

Protocol:

-

Set up a reaction mixture containing the purified SdUGT, cimifugin (the acceptor substrate), UDP-glucose (the sugar donor), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Terminate the reaction, typically by adding methanol.

-

Analyze the formation of Prim-O-Glucosylcimifugin using HPLC and LC-MS.

-

For kinetic studies, vary the concentrations of cimifugin and UDP-glucose and measure the initial reaction rates.

Conclusion

The elucidation of the complete biosynthetic pathway of Prim-O-Glucosylcimifugin represents a significant advancement in the understanding of chromone biosynthesis in medicinal plants. This knowledge paves the way for the biotechnological production of this valuable compound and its derivatives. Further research is warranted to fully characterize the kinetics and regulatory mechanisms of the enzymes involved, which will be instrumental in optimizing metabolic engineering strategies. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemistry and therapeutic potential of natural products.

References

Prim-O-Glucosylcimifugin: A Technical Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Prim-O-Glucosylcimifugin (POG), a chromone glycoside extracted from the roots of Saposhnikovia divaricata (Fangfeng), has garnered significant attention for its potent anti-inflammatory properties.[1][2] Traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis and headaches, recent scientific investigations have begun to unravel the intricate molecular mechanisms underlying its therapeutic effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of POG's mechanism of action in inflammation, focusing on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Anti-Inflammatory Mechanisms of Prim-O-Glucosylcimifugin

Prim-O-Glucosylcimifugin exerts its anti-inflammatory effects by modulating several key signaling cascades implicated in the inflammatory response. The primary pathways influenced by POG include the NLRP3 inflammasome , NF-κB , MAPK , and JAK2/STAT3 pathways. By intervening at multiple points within these interconnected networks, POG effectively reduces the production of pro-inflammatory mediators and mitigates inflammatory damage.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases.[4]

POG has been shown to significantly suppress the activation of the NLRP3 inflammasome.[6] In a mouse model of sepsis-induced liver injury, POG treatment markedly reduced the levels of key inflammasome components and downstream cytokines, including NLRP3, cleaved-caspase-1, IL-1β, and IL-18 in liver tissues.[6] This inhibitory effect was comparable to that of the known NLRP3 inhibitor MCC950.[6] Furthermore, POG was observed to decrease the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, a hallmark of inflammasome activation, and reduce macrophage infiltration and M1 polarization in the liver.[6]

dot

References

- 1. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of Prim-O-Glucosylcimifugin on Ulcerative Colitis and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prim-O-glucosylcimifugin Attenuates Lipopolysaccharideinduced Inflammatory Response in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. Prim-O-glucosycimifugin attenuates liver injury in septic mice by inhibiting NLRP3 inflammasome/caspase-1 signaling cascades in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity Assays for Prim-O-Glucosylcimifugin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of Prim-O-Glucosylcimifugin, a prominent chromone constituent of Saposhnikovia divaricata. This document details experimental protocols, presents available quantitative data, and illustrates relevant workflows and potential signaling pathways.

Introduction

Prim-O-Glucosylcimifugin (POG) is a naturally occurring chromone glucoside found in the roots of Saposhnikovia divaricata (Fang Feng), a plant widely used in traditional medicine. Emerging research indicates that POG possesses a range of pharmacological properties, including anti-inflammatory and antioxidant activities. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. Therefore, the characterization of the antioxidant potential of POG is a critical step in its evaluation as a potential therapeutic agent. This guide focuses on the core in vitro assays utilized for this purpose: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative antioxidant data for the isolated Prim-O-Glucosylcimifugin is limited in publicly available literature, studies on extracts of Saposhnikovia divaricata, where POG is a major component, provide valuable insights into its potential antioxidant efficacy. It has been noted that POG exhibits inhibitory effects on NO production and DPPH free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant capacity of Saposhnikovia divaricata extracts. It is important to note that the antioxidant activity of an extract is the result of the synergistic or additive effects of its various constituents, including Prim-O-Glucosylcimifugin.

Table 1: DPPH Radical Scavenging Activity of Saposhnikovia divaricata Extracts

| Plant Material | Extract Type | IC50 Value | Reference Compound |

| Saposhnikovia divaricata Root | 70% Ethanol | Not explicitly quantified in terms of IC50, but demonstrated dose-dependent nitric oxide reduction. | Not specified |

Note: While direct IC50 values for DPPH scavenging by Prim-O-Glucosylcimifugin were not found, its inhibitory effect on DPPH radicals is reported. Further studies are needed to quantify this activity.

Table 2: ABTS Radical Scavenging Activity of Saposhnikovia divaricata Extracts

| Plant Material | Extract Type | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference Compound |

| Saposhnikovia divaricata | Not Specified | Data not available in the reviewed literature. | Trolox |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Saposhnikovia divaricata Extracts

| Plant Material | Extract Type | FRAP Value | Reference Compound |

| Saposhnikovia divaricata | Not Specified | Data not available in the reviewed literature. | FeSO₄ |

Experimental Protocols

The following sections provide detailed methodologies for the three key in vitro antioxidant capacity assays. These protocols are generalized for the analysis of a chromone compound like Prim-O-Glucosylcimifugin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Prim-O-Glucosylcimifugin (or extract)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Sample and Standard Solutions:

-

Dissolve Prim-O-Glucosylcimifugin in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

-

Prepare a series of concentrations of the positive control (ascorbic acid or Trolox) in methanol.

-

-

Assay Protocol:

-

To a 96-well microplate, add 100 µL of the various concentrations of the sample or standard solutions.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Prim-O-Glucosylcimifugin (or extract)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Prim-O-Glucosylcimifugin in a suitable solvent and make serial dilutions.

-

Prepare a series of concentrations of Trolox in the same solvent.

-

-

Assay Protocol:

-

Add 20 µL of the various concentrations of the sample or standard solutions to a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance in the presence of the sample.

-

Trolox Equivalent Antioxidant Capacity (TEAC) Determination: A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as Trolox equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Prim-O-Glucosylcimifugin (or extract)

-

Ferrous sulfate (FeSO₄) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Prim-O-Glucosylcimifugin and make serial dilutions.

-

Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

-

-

Assay Protocol:

-

Add 20 µL of the sample or standard solutions to a 96-well microplate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation of FRAP Value: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Potential Antioxidant Signaling Pathways

While direct studies on the antioxidant signaling pathways of Prim-O-Glucosylcimifugin are limited, its anti-inflammatory actions provide some clues. The inhibition of the JAK2/STAT3 pathway, a known regulator of inflammatory responses, can indirectly contribute to a reduction in oxidative stress by downregulating the expression of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).

Furthermore, as a chromone, Prim-O-Glucosylcimifugin may share antioxidant mechanisms with other flavonoids. A plausible hypothesized pathway involves the modulation of endogenous antioxidant defense systems. This could occur through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Conclusion

Prim-O-Glucosylcimifugin, a key constituent of Saposhnikovia divaricata, demonstrates notable antioxidant potential. This technical guide provides standardized protocols for the robust in vitro evaluation of its antioxidant capacity using DPPH, ABTS, and FRAP assays. While quantitative data for the pure compound is still emerging, the information available for S. divaricata extracts underscores the importance of further investigation. The elucidation of its precise mechanisms of action, including the potential modulation of signaling pathways like Nrf2, will be crucial for the future development of Prim-O-Glucosylcimifugin as a therapeutic agent for conditions associated with oxidative stress. This guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding of this promising natural compound.

The Intestinal Transformation of Prim-O-Glucosylcimifugin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biotransformation of Prim-O-Glucosylcimifugin (PGCN) by the human gut microbiota. PGCN is a primary chromone found in the roots of Saposhnikovia divaricata, a plant widely used in traditional Chinese medicine. Understanding its metabolic fate within the gastrointestinal tract is crucial for elucidating its pharmacological activity and developing novel therapeutic strategies.

Core Biotransformation Pathway

The biotransformation of PGCN by human intestinal flora is a two-step process. Initially, PGCN undergoes deglucosylation to form cimifugin (CN). This reaction is catalyzed by β-glucosidase, an enzyme secreted by the gut microbiota. Subsequently, the hydroxymethyl group of CN is reduced to yield 5-O-methylvisamminol (MVL).[1][2]

This metabolic cascade highlights the significant role of the gut microbiota in modifying the chemical structure of PGCN, potentially altering its bioavailability and biological effects. The resulting metabolites, CN and MVL, have been shown to possess enhanced inhibitory effects on nitric oxide (NO) production and stronger free-radical scavenging activity compared to the parent compound.[2]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Prim-O-Glucosylcimifugin from Saposhnikovia divaricata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin is a major bioactive chromone found in the roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely used in traditional medicine. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. These application notes provide a detailed, step-by-step protocol for the efficient extraction and high-purity purification of Prim-O-Glucosylcimifugin for research and development purposes. The outlined procedures are based on established scientific literature and are designed to be reproducible in a standard laboratory setting.

Experimental Protocols

Part 1: Extraction of Crude Chromones

This part of the protocol focuses on the initial extraction of chromones from the dried roots of S. divaricata using an optimized ultrasonic-assisted method.

1.1 Materials and Equipment

-

Dried roots of Saposhnikovia divaricata

-

Grinder or mill

-

Sieves (0.5 mm)

-

50% Ethyl Alcohol (v/v)

-

Ultrasonic bath or probe sonicator

-

Filter paper

-

Rotary evaporator

-

Beakers and flasks

1.2 Plant Material Preparation

-

Ensure the roots of S. divaricata are thoroughly dried to a constant weight.

-

Grind the dried roots into a fine powder.

-

Sieve the powder to obtain a particle size of approximately 0.5 mm for optimal extraction efficiency[1].

1.3 Ultrasonic-Assisted Extraction

-

Weigh the powdered plant material.

-

In a suitable flask, add the powdered root and 50% ethyl alcohol in a 1:10 ratio (w/v)[2].

-

Place the flask in an ultrasonic bath.

-

Perform ultrasonic-assisted extraction for 40 minutes[2].

-

After sonication, filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue one more time under the same conditions to maximize the yield[2].

-

Combine the extracts from both extraction steps.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Part 2: Crude Fractionation by Liquid-Liquid Extraction

This step aims to enrich the chromone content by partitioning the crude extract with n-butanol.

2.1 Materials and Equipment

-

Crude extract from Part 1

-

Distilled water

-

n-Butanol

-

Separatory funnel

-

Rotary evaporator

2.2 Protocol

-

Suspend the dried crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Add an equal volume of n-butanol and shake vigorously for several minutes.

-

Allow the layers to separate.

-

Collect the upper n-butanol layer.

-

Repeat the extraction of the aqueous layer with n-butanol two more times.

-

Combine all the n-butanol fractions.

-

Concentrate the n-butanol extract to dryness using a rotary evaporator to yield the crude chromone fraction.

Part 3: High-Purity Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient method for the preparative isolation of Prim-O-Glucosylcimifugin from the crude chromone fraction.

3.1 Materials and Equipment

-

Crude chromone fraction from Part 2

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for fraction analysis

-

Solvents: Chloroform, Methanol, Water (HPLC grade)

-

Fraction collector

3.2 HSCCC Protocol

-

Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water in a 10:8:4 volume ratio[3]. Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate and separate.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Set the revolution speed of the apparatus.

-

Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

-

Sample Injection: Dissolve a known amount of the crude chromone fraction (e.g., 100 mg) in a small volume of the biphasic solvent system[3].

-

Elution and Fraction Collection: Inject the sample and begin collecting fractions.

-

Monitoring: Monitor the effluent and analyze the collected fractions by HPLC to identify those containing Prim-O-Glucosylcimifugin.

-

Post-Processing: Combine the pure fractions containing the target compound and evaporate the solvent to obtain purified Prim-O-Glucosylcimifugin.

Part 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This analytical method is used to determine the purity of the isolated Prim-O-Glucosylcimifugin.

4.1 Materials and Equipment

-

Purified Prim-O-Glucosylcimifugin

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[4]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

4.2 HPLC Conditions

-

Mobile Phase: Methanol-Water (40:60, v/v)[4].

-

Flow Rate: 1.0 mL/min[4].

-

Detection Wavelength: 254 nm[4].

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Calculate the purity based on the peak area percentage of Prim-O-Glucosylcimifugin in the chromatogram.

Data Presentation

Table 1: Summary of Extraction and Purification Yields

| Step | Input Material | Input Amount | Output Material | Output Amount | Yield/Purity | Reference |

| Extraction | Dried S. divaricata Root Powder | Varies | Crude Extract | Varies | Content: 0.36% - 0.50% | |

| Purification (HSCCC) | Crude Sample | 100 mg | Prim-O-Glucosylcimifugin | 21.7 mg | Purity: >99.0% | [3] |

| Purification (HPCCC) | n-Butanol Extract | 960 mg | Prim-O-Glucosylcimifugin | 72.1 mg | Purity: >90% | [3] |

| Purification (RP-MPLC & HPCCC) | n-Butanol Extract | 7.48 g | Prim-O-Glucosylcimifugin | 582.8 mg | Purity: >95% | [2] |

Table 2: HPLC Parameters for Purity Analysis

| Parameter | Condition | Reference |

| Column | C18 (4.6 mm x 150 mm, 5 µm) | [4] |

| Mobile Phase | Methanol:Water (40:60) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 254 nm | [4] |

| Temperature | 30 °C |

Visualizations

Caption: Workflow for the preparation and extraction of crude chromones.

Caption: Workflow for the purification and analysis of Prim-O-Glucosylcimifugin.

References

- 1. A new method of tincture preparation in the base of saposhnikovia divaricata roots – the source of chromones, its standatization and determination of antiradical activity - Rabdanova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromones and coumarins from Saposhnikovia divaricata (Turcz.) Schischk. Growing in Buryatia and Mongolia and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Prim-O-Glucosylcimifugin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylcimifugin is a major active chromone glucoside found in the roots of Saposhnikovia divaricata, a plant widely used in traditional medicine.[1][2] Its various pharmacological activities, including anti-inflammatory and potential anticancer effects, have led to increasing interest in its quantification for quality control of herbal medicines and in pharmacokinetic studies.[1][3] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Prim-O-Glucosylcimifugin.

Chemical Properties of Prim-O-Glucosylcimifugin [1]

| Property | Value |

| CAS Number | 80681-45-4 |

| Molecular Formula | C22H28O11 |

| Molecular Weight | 468.45 g/mol |

| Appearance | White powder |

| Purity | >97.0% (HPLC) |

Experimental Protocols

1. Sample Preparation: Extraction from Saposhnikovia divaricata Roots

This protocol outlines the extraction of Prim-O-Glucosylcimifugin from the dried roots of Saposhnikovia divaricata.

-

Materials:

-

Dried and powdered roots of Saposhnikovia divaricata

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

-

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 25 mL of 70% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV analysis.

-

2. HPLC-UV Analysis

This protocol describes the chromatographic conditions for the quantification of Prim-O-Glucosylcimifugin.

-

Instrumentation and Columns:

-

Chromatographic Conditions: [4][5]

-

Mobile Phase: Methanol:Water (40:60, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).

Linearity

A stock solution of Prim-O-Glucosylcimifugin was prepared in methanol and serially diluted to create a series of calibration standards. The linearity of the method was assessed by plotting the peak area against the concentration of the analyte.

Precision

The precision of the method was determined by analyzing replicate injections of a standard solution at a known concentration. The relative standard deviation (RSD) of the peak areas was calculated.

Accuracy (Recovery)

The accuracy of the method was evaluated through a recovery study. A known amount of Prim-O-Glucosylcimifugin was spiked into a pre-analyzed sample, and the mixture was analyzed. The percentage recovery was then calculated. An average recovery of 99.6% with an RSD of 0.72% (n=6) has been reported for this method.[4][5]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. A reported HPLC method showed an LOD of 4.37 µg/mL and an LOQ of 13.24 µg/mL for Prim-O-Glucosylcimifugin.[2]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from method validation studies.

Table 1: Chromatographic and Validation Parameters

| Parameter | Value | Reference |

| Chromatographic Conditions | ||

| Column | Shimadzu C18 (4.6 mm × 150 mm, 5 µm) | [4][5] |

| Mobile Phase | Methanol:Water (40:60) | [4][5] |

| Flow Rate | 1.0 mL/min | [4][5] |

| Detection Wavelength | 254 nm | [4][5] |

| Column Temperature | 30 °C | [4][5] |

| Validation Parameters | ||

| Linearity Range (µg) | 0.0996 - 0.996 | [6] |

| Correlation Coefficient (r) | 0.9999 | [6] |

| Average Recovery | 99.6% | [4][5] |

| Recovery RSD | 0.72% | [4][5] |

| LOD | 4.37 µg/mL | [2] |

| LOQ | 13.24 µg/mL | [2] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of Prim-O-Glucosylcimifugin using the HPLC-UV method.

Caption: HPLC-UV method workflow for Prim-O-Glucosylcimifugin quantification.

References

- 1. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. selleck.co.jp [selleck.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of prim-O-glucosylcimifugin and 5-O-methylvisammisoide in Saposhnikovia divaricata and HPLC fingerprint analysis] [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Prim-O-Glucosylcimifugin in LPS-Stimulated Macrophage Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for investigating the anti-inflammatory effects of Prim-O-Glucosylcimifugin (POG) in Lipopolysaccharide (LPS)-stimulated macrophage models, primarily using the RAW 264.7 cell line. POG has been identified as a potent inhibitor of key inflammatory pathways, including the JAK/STAT, MAPK, and NF-κB signaling cascades. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The following protocols detail the necessary procedures for cell culture, cytotoxicity assessment, quantification of inflammatory markers, and analysis of protein and gene expression to evaluate the efficacy of POG.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response. Upon stimulation with bacterial endotoxins like LPS, macrophages initiate a signaling cascade that leads to the release of various pro-inflammatory cytokines and mediators. Chronic or excessive inflammation is a hallmark of numerous diseases, making the modulation of macrophage activity a key therapeutic strategy. Prim-O-Glucosylcimifugin, a chromone isolated from Saposhnikovia divaricate, has demonstrated significant anti-inflammatory properties. This application note outlines the experimental framework to assess the inhibitory effects of POG on LPS-induced inflammation in macrophages.

Data Presentation

Table 1: Cytotoxicity of Prim-O-Glucosylcimifugin on RAW 264.7 Macrophages

| POG Concentration (µg/mL) | Cell Viability (%) |

| 0 (Control) | 100 |

| 15 | No significant cytotoxicity observed[1][2][3] |

| 50 | No significant cytotoxicity observed[1][2][3] |

| 100 | No significant cytotoxicity observed[1][2][3] |

Table 2: Inhibitory Effects of Prim-O-Glucosylcimifugin on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | NO Production | TNF-α Production | IL-1β Production | IL-6 Production |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| LPS + POG (15 µg/mL) | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2] |

| LPS + POG (50 µg/mL) | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2][4] | Dose-dependent inhibition[1][2][4] | Dose-dependent inhibition[1][2][4] |

| LPS + POG (100 µg/mL) | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[1][2] |

Table 3: Effect of Prim-O-Glucosylcimifugin on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | iNOS mRNA Expression | iNOS Protein Expression | COX-2 mRNA Expression | COX-2 Protein Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |

| LPS + POG (Dose-dependent) | Concentration-dependent downregulation[1][2] | Concentration-dependent downregulation[1][2] | Concentration-dependent downregulation[1][2] | Concentration-dependent downregulation[1][2] |

Mandatory Visualization

Caption: Experimental workflow for assessing the anti-inflammatory effects of Prim-O-Glucosylcimifugin.

Caption: Signaling pathways modulated by Prim-O-Glucosylcimifugin in LPS-stimulated macrophages.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

-

1.1. Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

0.25% Trypsin-EDTA (optional, for loosely adherent cells).

-

Cell scraper.

-

-

1.2. Routine Culture:

-

Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the old medium and wash the cells once with PBS.

-

Add fresh medium and gently detach the cells using a cell scraper.

-

Resuspend the cells in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

-

Cell Viability Assay (MTT or CCK-8)

-

2.1. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of POG (e.g., 15, 50, 100 µg/mL) for 1 hour, followed by stimulation with LPS (1 mg/L) for 18-24 hours.[4]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

3.1. Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and treat with POG and LPS as described in the cell viability assay.

-

After the incubation period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

-

Quantification of Cytokines (ELISA)

-

4.1. Procedure:

-

Collect the cell culture supernatant after treatment with POG and LPS.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.[4]

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate and then add the standards and samples.

-

Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Western Blot Analysis

-

5.1. Procedure:

-

Seed RAW 264.7 cells in 6-well plates (4 x 10^5 cells/mL) and incubate for 24 hours.[4]

-

Pre-treat the cells with POG (e.g., 12.5, 25, 50 µg/mL) for 1 hour, then stimulate with LPS (1 mg/L) for 30 minutes.[4]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, ERK, JNK, p38, IκBα, and NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use β-actin as a loading control.

-

Real-Time PCR (qPCR)

-

6.1. Procedure:

-

Following treatment with POG and LPS, extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

-

The relative gene expression can be calculated using the 2^-ΔΔCt method.

-

Conclusion

The protocols outlined in this document provide a robust framework for elucidating the anti-inflammatory mechanisms of Prim-O-Glucosylcimifugin in LPS-stimulated macrophages. The data consistently demonstrates that POG can inhibit the production of key pro-inflammatory mediators by targeting multiple critical signaling pathways. These findings support the potential of POG as a therapeutic agent for inflammatory diseases. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles to ensure data accuracy and reproducibility.

References

Application Notes and Protocols for Prim-O-Glucosylcimifugin in a CFA-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of Prim-O-Glucosylcimifugin (POG) in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rodents. This model is widely recognized for its relevance to human rheumatoid arthritis, exhibiting key pathological features such as chronic inflammation, joint destruction, and pain.

Introduction

Prim-O-Glucosylcimifugin is a natural chromone derivative that has demonstrated significant anti-inflammatory and analgesic properties.[1] Research suggests its therapeutic potential in inflammatory conditions like rheumatoid arthritis. POG has been shown to exert its effects through the modulation of key inflammatory pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][3] Specifically, POG can inhibit the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5]

The CFA-induced arthritis model in rats is a well-established preclinical model that mimics many aspects of human rheumatoid arthritis, including polyarthritis, inflammation, and bone erosion.[6] This model is initiated by a single injection of CFA, which contains heat-killed Mycobacterium tuberculosis, leading to a robust and sustained inflammatory response.

Data Presentation

The following tables summarize the quantitative data on the effects of Prim-O-Glucosylcimifugin administration in a CFA-induced arthritis model.

Table 1: Effect of Prim-O-Glucosylcimifugin on Paw Swelling in CFA-Induced Arthritic Rats

| Treatment Group | Day 3 | Day 5 | Day 7 | Day 14 |

| Normal Control | Normal Paw Volume | Normal Paw Volume | Normal Paw Volume | Normal Paw Volume |

| CFA Model | Increased Paw Volume | Significantly Increased Paw Volume | Peak Paw Volume | Sustained Increased Paw Volume |

| POG (10 mg/kg) | Reduced Paw Volume vs. CFA Model | Significantly Reduced Paw Volume vs. CFA Model | Significantly Reduced Paw Volume vs. CFA Model | Significantly Reduced Paw Volume vs. CFA Model |

| POG (30 mg/kg) | More Pronounced Reduction in Paw Volume vs. 10 mg/kg | More Pronounced Reduction in Paw Volume vs. 10 mg/kg | More Pronounced Reduction in Paw Volume vs. 10 mg/kg | More Pronounced Reduction in Paw Volume vs. 10 mg/kg |

| Indomethacin (10 mg/kg) | Significantly Reduced Paw Volume vs. CFA Model | Significantly Reduced Paw Volume vs. CFA Model | Significantly Reduced Paw Volume vs. CFA Model | Significantly Reduced Paw Volume vs. CFA Model |

Data compiled from a study by Han et al. (2015) where paw volume was measured at different time points after CFA induction.[4]

Table 2: Effect of Prim-O-Glucosylcimifugin on Serum Cytokine Levels in CFA-Induced Arthritic Rats (Day 14)

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Normal Control | Baseline Levels | Baseline Levels | Baseline Levels |

| CFA Model | ~2.4-fold increase vs. Normal | ~1.6-fold increase vs. Normal | ~1.7-fold increase vs. Normal |

| POG (10 mg/kg) | Dose-dependent reduction vs. CFA Model | Dose-dependent reduction vs. CFA Model | Dose-dependent reduction vs. CFA Model |

| POG (30 mg/kg) | Significant reduction vs. CFA Model | Significant reduction vs. CFA Model | Significant reduction vs. CFA Model |

Data reflects a dose-dependent reduction in pro-inflammatory cytokines with POG treatment as reported by Han et al. (2015).[4]

Table 3: Effect of Prim-O-Glucosylcimifugin on Spinal Cord Inflammatory Mediators in CFA-Induced Arthritic Rats

| Treatment Group | Spinal PGE₂ Level | Spinal COX-2 Expression |

| Normal Control | Baseline Level | Baseline Expression |

| CFA Model | Significantly Increased | Significantly Increased |

| POG (10 mg/kg) | Dose-dependently decreased | Dose-dependently decreased |

| POG (30 mg/kg) | Significant decrease | Significant decrease |

| Indomethacin (10 mg/kg) | Significant decrease | Not reported |

This table is based on findings from Han et al. (2015), indicating POG's central anti-inflammatory effects.[4]

Experimental Protocols

CFA-Induced Arthritis Model

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant.

-

Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water.

-

CFA Preparation: Complete Freund's Adjuvant containing 10 mg/mL of heat-killed Mycobacterium tuberculosis is used.[7] The vial should be thoroughly vortexed before each use to ensure a uniform suspension.

-

Induction:

-

Anesthetize the rats using an appropriate anesthetic agent.

-

Inject 0.1 mL of the CFA suspension subcutaneously into the plantar surface of the left hind paw.[6]

-

A primary inflammatory response (paw swelling) will be observed within hours to days.

-

Systemic arthritis typically develops in the contralateral paw and other joints within 10-14 days.[4]

-

Prim-O-Glucosylcimifugin Administration

-

Preparation: Prim-O-Glucosylcimifugin can be dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline.

-

Dosage: Effective doses in rat models have been reported to be in the range of 10-30 mg/kg body weight.[4]

-

Administration: POG is typically administered via subcutaneous injection once daily, starting from the day of CFA injection or as a therapeutic intervention after the onset of arthritis.[4] A control group receiving the vehicle only should be included.

Assessment of Arthritis Severity

-

Paw Volume Measurement:

-

Paw volume can be measured using a plethysmometer.

-

Measurements should be taken for both the ipsilateral (injected) and contralateral (uninjected) hind paws.

-

Record measurements at baseline (before CFA injection) and at regular intervals (e.g., daily or every other day) throughout the study.

-

-

Arthritis Score:

-

Visually score the severity of arthritis in each paw based on a scale of 0-4, where:

-

0 = No erythema or swelling

-

1 = Mild erythema and swelling of the digits

-

2 = Moderate erythema and swelling of the paw

-

3 = Severe erythema and swelling of the entire paw

-

4 = Gross deformity and/or ankylosis

-

-

The total arthritis score per animal is the sum of the scores for all four paws (maximum score of 16).

-

Histological Analysis

-

Tissue Collection: At the end of the experiment, euthanize the animals and dissect the ankle joints.

-

Tissue Processing:

-

Fix the joints in 10% neutral buffered formalin.

-

Decalcify the tissues in a suitable decalcifying solution.

-

Embed the tissues in paraffin and section them.

-

-

Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize synovial inflammation, pannus formation, and cartilage/bone erosion.

Measurement of Inflammatory Markers

-

Sample Collection: Collect blood samples via cardiac puncture or from the tail vein at specified time points.

-

Cytokine Analysis:

-

Centrifuge the blood to obtain serum and store at -80°C until analysis.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[4]

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Prim-O-glucosylcimifugin Attenuates Lipopolysaccharideinduced Inflammatory Response in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct contribution of IL-6, TNF-α, IL-1, and IL-10 to T cell–mediated spontaneous autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cfa induced arthritis: Topics by Science.gov [science.gov]

- 6. Arthritis sensory and motor scale: predicting functional deficits from the clinical score in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Bioactivity of Prim-O-Glucosylcimifugin: A Cell-Based Assay Protocol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylcimifugin (POG) is a natural chromone compound predominantly extracted from the roots of Saposhnikovia divaricata and Cimicifuga simplex.[1] Emerging research has highlighted its diverse pharmacological properties, including significant anti-inflammatory, analgesic, antioxidant, and anticancer activities.[2][3] This document provides a detailed cell-based assay protocol to investigate the anti-inflammatory bioactivity of Prim-O-Glucosylcimifugin, focusing on its inhibitory effects on nitric oxide (NO) production and its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway in a cellular model of inflammation.

Data Presentation

Table 1: Summary of Prim-O-Glucosylcimifugin Bioactivity Data

| Parameter | Cell Line | Stimulant | POG Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 15, 50, 100 µg/mL | Dose-dependent inhibition of NO production. | [4][5] |

| Cell Viability | RAW 264.7 | LPS (1 µg/mL) | 15, 50, 100 µg/mL | No significant cytotoxicity observed. | [4] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW 264.7 | LPS | Not specified | Significant reduction in cytokine production. | [2] |

| Smooth Muscle Cell Proliferation | Smooth Muscle Cells | TNF-α (5 µg/L) | Not specified | Inhibition of proliferation and increased G0/G1 phase. | [4][6] |

| NF-κB, MAPK, AKT Signaling | RAW 264.7 | LPS | Not specified | Inhibition of P65, IκB-α, ERK1/2, JNK1/2, P38, and AKT phosphorylation. | [2] |

Experimental Protocols

This protocol details a cell-based assay to determine the anti-inflammatory activity of Prim-O-Glucosylcimifugin by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Prim-O-Glucosylcimifugin (POG)

-

Lipopolysaccharide (LPS) from E. coli

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[7]

-

-

Compound Preparation:

-

Prepare a stock solution of Prim-O-Glucosylcimifugin in DMSO.

-

Prepare serial dilutions of POG in cell culture medium to achieve final concentrations of 15, 50, and 100 µg/mL. Ensure the final DMSO concentration in all wells is less than 0.1%.

-

-

Cell Treatment and Stimulation:

-

Pre-treat the cells with the different concentrations of POG for 1 hour.

-

Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Include the following controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the POG-treated wells.

-

LPS Control: Cells treated with LPS only.

-

Positive Control: Cells treated with a known anti-inflammatory agent (e.g., dexamethasone).

-

-

Incubate the plates for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which is indicative of NO production.

-

-

Cell Viability Assay (Optional but Recommended):

-

To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells in the plate according to the manufacturer's instructions.[4]

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each POG concentration relative to the LPS control.

-

Determine the IC50 value, which is the concentration of POG that inhibits 50% of NO production.

-

Analyze cell viability data to confirm the non-toxic nature of the tested concentrations of POG.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effect of Prim-O-Glucosylcimifugin on Ulcerative Colitis and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. xcessbio.com [xcessbio.com]

- 6. [Effect of prim-o-glucosylcimifugin and 4'-O-beta-D-glucosyl-5-O-methylvisamminol con on proliferation of smooth muscle cell stimulated by TNF-alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Efficacy Testing of Prim-O-Glucosylcimifugin

Topic: In Vivo Animal Model for Testing Prim-O-Glucosylcimifugin Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylcimifugin (POG) is a natural chromone compound extracted from the medicinal plant Saposhnikovia divaricata.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory, analgesic, and immunomodulatory properties, suggesting its therapeutic potential for a range of inflammatory and pain-related disorders.[1][3][4] In vivo studies have shown that POG can ameliorate conditions such as ulcerative colitis, atopic dermatitis, and arthritis by inhibiting key pro-inflammatory signaling pathways including MAPK, NF-κB, and AKT, and reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4] Furthermore, POG has been observed to downregulate spinal cyclooxygenase-2 (COX-2) expression in an arthritis pain model, contributing to its analgesic effects.[1]

These application notes provide a detailed framework for establishing an in vivo animal model to further evaluate the efficacy of Prim-O-Glucosylcimifugin in inflammatory and neuropathic pain conditions. The protocols outlined below are designed to offer a robust and reproducible methodology for preclinical assessment.

Proposed In Vivo Animal Models